molecular formula C9H8F2O2 B1358891 (3,5-Difluoro-4-hydroxyphenyl)acetone

(3,5-Difluoro-4-hydroxyphenyl)acetone

Cat. No.: B1358891
M. Wt: 186.15 g/mol
InChI Key: QAHZIEKZQOFJPK-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with a propan-2-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoro-4-hydroxyphenyl)acetone typically involves the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions . This reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-4-hydroxyphenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3,5-difluoro-4-hydroxybenzoic acid.

    Reduction: Formation of 1-(3,5-difluoro-4-hydroxyphenyl)propan-2-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(3,5-Difluoro-4-hydroxyphenyl)acetone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Difluoro-4-hydroxyphenyl)acetone involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
  • 1-(4-Hydroxyphenyl)propan-2-one
  • 1-(3,5-Difluoro-4-methoxyphenyl)propan-2-one

Uniqueness

(3,5-Difluoro-4-hydroxyphenyl)acetone is unique due to the presence of both fluorine atoms and a hydroxyl group on the phenyl ring. This combination imparts distinct chemical and biological properties, such as increased stability and enhanced biological activity, compared to similar compounds .

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

1-(3,5-difluoro-4-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H8F2O2/c1-5(12)2-6-3-7(10)9(13)8(11)4-6/h3-4,13H,2H2,1H3

InChI Key

QAHZIEKZQOFJPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C(=C1)F)O)F

Origin of Product

United States

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